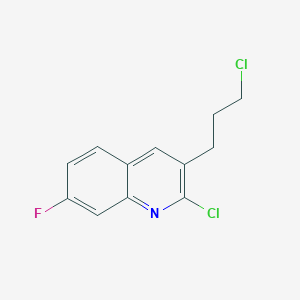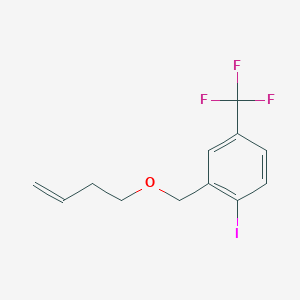
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene is an organic compound characterized by the presence of a butenoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene typically involves the introduction of the butenoxy group, iodine atom, and trifluoromethyl group onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with reagents that introduce these functional groups under controlled conditions. For example, the trifluoromethyl group can be introduced using trifluoromethylation reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions, purification steps, and quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, affecting its behavior in various environments . The iodine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
類似化合物との比較
Similar Compounds
1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene: Similar in structure but with different functional groups.
1-Iodo-4-(trifluoromethyl)benzene: Lacks the butenoxy group but contains the trifluoromethyl and iodine groups.
Uniqueness
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene is unique due to the combination of the butenoxy group, iodine atom, and trifluoromethyl group on the benzene ring
特性
CAS番号 |
920334-53-8 |
|---|---|
分子式 |
C12H12F3IO |
分子量 |
356.12 g/mol |
IUPAC名 |
2-(but-3-enoxymethyl)-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-6-17-8-9-7-10(12(13,14)15)4-5-11(9)16/h2,4-5,7H,1,3,6,8H2 |
InChIキー |
BLZHUPBWGDTOBI-UHFFFAOYSA-N |
正規SMILES |
C=CCCOCC1=C(C=CC(=C1)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




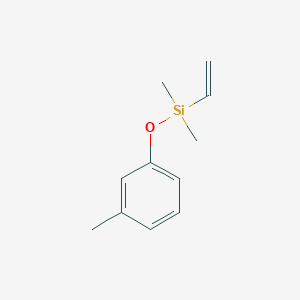
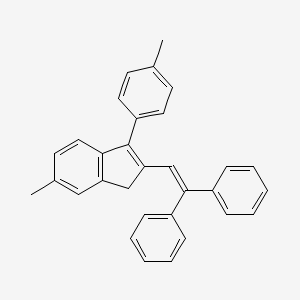
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
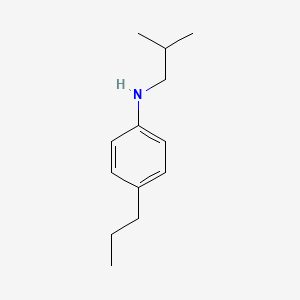


![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
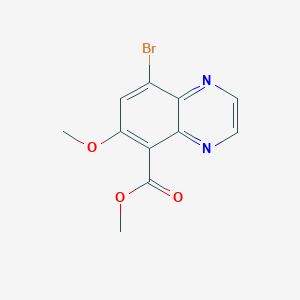
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
